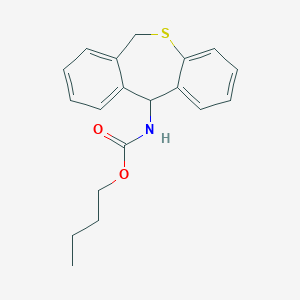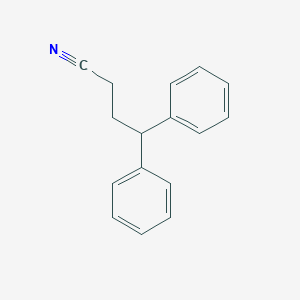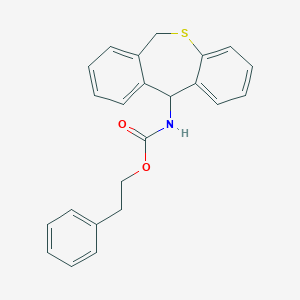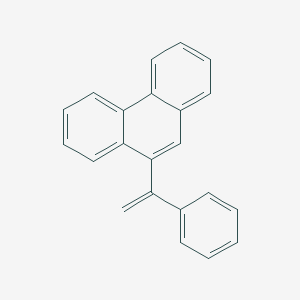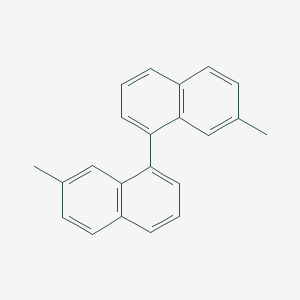
Diethyl 2-((phenylamino)methylene)malonate
Descripción general
Descripción
Diethyl 2-((phenylamino)methylene)malonate is a chemical compound with the molecular formula C14H17NO4 . It is a derivative of diethyl malonate, which is the diethyl ester of malonic acid .
Molecular Structure Analysis
The molecular structure of Diethyl 2-((phenylamino)methylene)malonate consists of a malonate group attached to a phenylamino group . The InChI code for this compound is 1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl 2-((phenylamino)methylene)malonate has a molecular weight of 263.29 . It is a solid at room temperature and should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Fluorescent Properties and Imaging Applications
Diethyl 2-((phenylamino)methylene)malonate and similar compounds are prominently recognized for their fluorescent properties, which have been leveraged in various scientific fields. A notable example is methylene blue, a fluorescent dye discovered in 1876, which has found recent applications in intraoperative fluorescent imaging. The dye's role as a fluorophore is increasingly explored in surgical settings, with applications ranging from visualization of specific organs and tissues to aiding in tumor margin detection during cancer surgeries. Despite the extensive clinical use of such dyes, their application as fluorophores is still in early stages, and ongoing research aims to unlock the full potential of these compounds in medical imaging and surgical procedures (Cwalinski et al., 2020).
Adsorption and Environmental Remediation
Another crucial application of these compounds is in environmental remediation, particularly in the adsorption of dyes and pollutants from industrial waste. Research has pointed out the effectiveness of low-cost adsorbents, including certain malonate derivatives, in removing dyes like methylene blue from wastewater. This approach not only addresses the environmental impact of industrial waste but also presents an economically viable solution for pollutant removal. The development and optimization of such adsorbents continue to be a significant area of research, aiming to enhance the efficiency and reduce the cost of wastewater treatment processes (Rafatullah et al., 2010).
Diagnostic and Treatment Applications in Medicine
Compounds like Diethyl 2-((phenylamino)methylene)malonate have also been identified as potential simulants in human volunteer trials for emergency decontamination, mimicking the physicochemical properties of more harmful chemicals while remaining non-toxic at applied doses. These simulants are crucial in developing and testing decontamination protocols, ensuring public health and safety in events involving chemical agent releases (James et al., 2017).
Safety and Hazards
Diethyl 2-((phenylamino)methylene)malonate is associated with several hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and not ingesting the compound .
Propiedades
IUPAC Name |
diethyl 2-(anilinomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-18-13(16)12(14(17)19-4-2)10-15-11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPCDUKQEIPHAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295042 | |
| Record name | Diethyl anilinomethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((phenylamino)methylene)malonate | |
CAS RN |
54535-22-7 | |
| Record name | 54535-22-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl anilinomethylenemalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYLAMINOMETHYLENE-MALONIC ACID DIETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![octyl N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)carbamate](/img/structure/B188653.png)
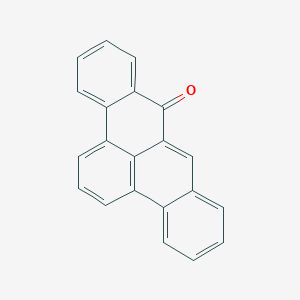
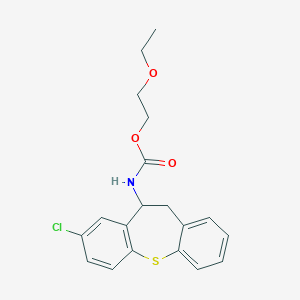
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
